OPC-28326
Description
Historical Context of OPC-28326 Development
This compound, identified chemically as [4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl)] piperidine (B6355638) hydrochloride monohydrate, was developed as a novel and selective peripheral vasodilator nih.gov. Its development was rooted in the pursuit of a compound that could selectively target peripheral blood vessels to increase blood flow, without exerting significant effects on systemic blood pressure or heart rate drugbank.com. Researchers investigated its antagonistic properties through functional studies in various rat tissues and binding studies on α2-adrenoceptor subtypes nih.govdrugbank.com. The goal was to create a therapeutic agent that could address conditions characterized by poor peripheral circulation.
Significance of Selective Adrenoceptor Antagonism in Therapeutic Research
Adrenoceptor antagonists are a major class of drugs used for a variety of conditions, particularly cardiovascular diseases like hypertension wikipedia.orgnih.gov. The adrenergic system has several receptor subtypes (e.g., α1, α2, β1, β2), and the effect of an antagonist depends on which receptor it blocks wikipedia.org. The significance of selective antagonism lies in the ability to target a specific receptor subtype, thereby producing a desired therapeutic effect while minimizing unwanted side effects associated with blocking other subtypes drugbank.com.
For instance, selective β1-antagonists are preferred for cardiac conditions to avoid the bronchospasm that can result from blocking β2-receptors in the lungs drugbank.comnih.gov. Similarly, in the treatment of benign prostatic hyperplasia, selective α1-antagonists can relax smooth muscle in the prostate and bladder neck with less impact on blood pressure, which is mediated by α1B receptors in blood vessels nih.govwikipedia.org.
This compound's development is a prime example of this principle. It is an α2-adrenoceptor antagonist that preferentially targets peripheral and postsynaptic α2B- and α2C-adrenoceptor subtypes over the α2A subtype nih.govwikipedia.org. This selectivity is crucial because central α2-adrenoceptors have markedly different functions from peripheral ones nih.gov. By avoiding central α2A-adrenoceptors, this compound can act as a peripheral vasodilator without causing the central effects, such as sedation or a significant drop in systemic blood pressure, that a non-selective α2-antagonist might induce nih.gov. This targeted approach allows for localized vasodilation, a key goal in treating specific circulatory disorders drugbank.com.
Overview of Major Research Domains for this compound
Academic and preclinical research has focused on this compound's potential in several specific therapeutic areas, leveraging its unique pharmacological profile.
Peripheral Vascular Disease: A primary research domain for this compound is its use as a selective peripheral vasodilator nih.govdrugbank.com. Studies have shown that it selectively increases blood flow in the femoral artery drugbank.comnih.gov. In anesthetized rats, this compound significantly increased femoral blood flow while having a minimal effect on carotid blood flow nih.gov. This selective action suggests its potential utility in treating peripheral vascular diseases where targeted improvement of blood flow to the limbs is desired drugbank.com.
Raynaud's Phenomenon: this compound has been specifically investigated for its effects on cold-induced vasospasm, a hallmark of Raynaud's phenomenon nih.govjohnshopkins.edu. Its high affinity for the α2C-adrenoceptor is particularly relevant, as this subtype is known to contribute to the enhancement of vasoconstriction in cold conditions nih.gov. A clinical study involving scleroderma patients with Raynaud's phenomenon found that this compound improved digital skin perfusion and shortened the time to skin temperature recovery after a cold challenge nih.govjohnshopkins.edu.
Tissue Ischemia: Research in animal models has explored the role of this compound in promoting recovery from ischemia. In a murine model of hindlimb ischemia, administration of this compound was found to augment the recovery of blood flow and significantly increase the number of detectable capillaries in the ischemic tissue medchemexpress.com. This suggests a potential role in promoting angiogenesis and revascularization in ischemic conditions.
Detailed Research Findings
The selectivity of this compound is quantified by its binding affinity (Ki) for different adrenoceptor subtypes. Lower Ki values indicate higher binding affinity. Research using human recombinant receptors demonstrates a clear preference for the α2C subtype.
| Compound | α2A-Adrenoceptor Ki (nM) | α2B-Adrenoceptor Ki (nM) | α2C-Adrenoceptor Ki (nM) |
|---|---|---|---|
| This compound | 2040 | 285 | 55 |
| Yohimbine (B192690) | 3.0 | 2.0 | 11.0 |
Table 1: Comparative binding affinities (Ki) of this compound and Yohimbine for human α2-adrenoceptor subtypes. nih.govdrugbank.com Data shows this compound has a much higher affinity for the α2C subtype compared to the α2A and α2B subtypes, whereas the non-selective antagonist Yohimbine binds with high affinity to all three.
Functional studies further illustrate the compound's preferential peripheral action compared to the non-selective antagonist yohimbine.
| Functional Assay (Model) | Effect Measured | Finding |
|---|---|---|
| Postsynaptic α2-adrenoceptor antagonism (Pithed Rat) | Inhibition of pressor response | This compound was about 14 times less potent than yohimbine. nih.gov |
| Presynaptic α2-adrenoceptor antagonism (Rat Vas Deferens) | Inhibition of clonidine-induced muscle tension reduction | This compound was about 155 times less potent than yohimbine. nih.govdrugbank.com |
| Central α2-adrenoceptor antagonism (Anesthetized Rat) | Inhibition of brimonidine-induced mydriasis | This compound had no effect, while yohimbine was effective. nih.govnih.gov this compound was at least 100 times less potent than yohimbine. nih.gov |
Table 2: Functional antagonistic properties of this compound compared to Yohimbine in different experimental models. These findings suggest that this compound has a significantly weaker effect on presynaptic and central α2-adrenoceptors compared to its postsynaptic action, highlighting its peripheral selectivity. nih.govnih.govdrugbank.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O2/c1-5-24(30)27-25-19(2)17-22(18-20(25)3)26(31)29-15-12-23(13-16-29)28(4)14-11-21-9-7-6-8-10-21/h6-10,17-18,23H,5,11-16H2,1-4H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESKMDLUOAVUJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1C)C(=O)N2CCC(CC2)N(C)CCC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167626-17-7 | |
| Record name | OPC-28326 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167626177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OPC-28326 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77QB6Y63UM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacology and Receptor Interactome of Opc 28326
Adrenoceptor Binding and Selectivity Profiles
The binding affinities of OPC-28326 for the various α2-adrenoceptor subtypes have been determined through radioligand displacement assays using human recombinant receptors and rat kidney cortex preparations. wikipedia.orgwikipedia.org
This compound displays distinct binding affinities across the α2-adrenoceptor subtypes, demonstrating a clear selectivity profile. wikipedia.orgwikipedia.org
This compound exhibits the highest affinity for the α2C-adrenoceptor subtype. Its dissociation constant (Kᵢ) for the α2C-adrenoceptor is 55 ± 8 nM. wikipedia.orgwikipedia.org This preferential binding indicates a significant selectivity towards the α2C subtype. wikipedia.orgwikipedia.orgmims.comucsd.edu Specifically, this compound has been reported to be approximately 300-fold more selective for α2C over α2A adrenoceptors. ucsd.edu
The compound also shows considerable affinity for the α2B-adrenoceptor, with a Kᵢ value of 285 ± 43 nM. wikipedia.orgwikipedia.org This positions its affinity for α2B as intermediate between α2C and α2A subtypes. wikipedia.orgwikipedia.org The selectivity for α2C over α2B adrenoceptors is reported to be around 50-fold. ucsd.edu
This compound demonstrates the lowest affinity for the α2A-adrenoceptor subtype, with a Kᵢ value of 2040 ± 40 nM. wikipedia.orgwikipedia.org This substantial difference in Kᵢ values underscores its subtype selectivity, with a rank order of potency for affinity being α2C > α2B > α2A-adrenoceptors. wikipedia.orgwikipedia.org
Table 1: Binding Affinities (Kᵢ Values) of this compound for α2-Adrenoceptor Subtypes
| Adrenoceptor Subtype | Kᵢ Value (nM) ± SEM [Reference] |
| α2A | 2040 ± 40 wikipedia.orgwikipedia.org |
| α2B | 285 ± 43 wikipedia.orgwikipedia.org |
| α2C | 55 ± 8 wikipedia.orgwikipedia.org |
For comparison, the Kᵢ values of yohimbine (B192690), a non-selective α2-adrenoceptor antagonist, were reported as 3.0 nM for α2A, 2.0 nM for α2B, and 11.0 nM for α2C adrenoceptors. wikipedia.orgwikipedia.org
This compound exhibits functional antagonistic properties across different α2-adrenoceptor subtypes, as evidenced by its ability to inhibit agonist-induced responses. wikipedia.orgwikipedia.org
This compound has been shown to competitively antagonize the pressor response induced by B-HT 920, an α2-adrenoceptor agonist, in pithed rat preparations. This response is primarily mediated via peripheral postsynaptic α2B-adrenoceptors. wikipedia.orgwikipedia.org The antagonistic activity of this compound was approximately 14 times less potent than that of yohimbine in this context. wikipedia.orgwikipedia.org
Furthermore, this compound competitively antagonizes the clonidine-induced inhibition of tension developed by electrical stimulation of the rat vas deferens, an action attributed to peripheral presynaptic α2A/D-adrenoceptors. wikipedia.orgwikipedia.org In this assay, this compound was about 155 times less potent than yohimbine. wikipedia.orgwikipedia.org
Interestingly, this compound did not affect mydriasis induced by brimonidine (B1667796), an α2-adrenoceptor agonist, which is mediated by central α2A/D-adrenoceptors. wikipedia.orgwikipedia.org This suggests that this compound may have limited distribution in the central nervous system or a higher selectivity for peripheral α2B and α2C adrenoceptor subtypes. wikipedia.orgwikipedia.org In this central action, this compound was at least 100 times less potent than yohimbine. wikipedia.orgwikipedia.org
Table 2: Functional Antagonistic Properties of this compound Compared to Yohimbine
| Agonist/Response | Adrenoceptor Subtype Involved | This compound Potency vs. Yohimbine [Reference] |
| B-HT 920-induced pressor response | Postsynaptic α2B | ~14 times less potent wikipedia.orgwikipedia.org |
| Clonidine-induced inhibition (rat vas deferens) | Presynaptic α2A/D | ~155 times less potent wikipedia.orgwikipedia.org |
| Brimonidine-induced mydriasis | Central α2A/D | At least 100 times less potent wikipedia.orgwikipedia.org |
Functional Antagonism at Alpha-2 Adrenoceptors
Dose-Dependent Receptor Blockade Characterization
Studies have elucidated the dose-dependent receptor blockade characteristics of this compound, particularly concerning its affinity for α2-adrenoceptor subtypes. Using human recombinant receptors and rat kidney cortex preparations, this compound demonstrated varying binding affinities, quantified by Ki values, for the α2A, α2B, and α2C adrenoceptors. The Ki values were determined to be 2040 ± 40 nM for α2A, 285 ± 43 nM for α2B, and 55 ± 8 nM for α2C. nih.govnih.govmedchemexpress.comdrugbank.com This indicates a rank order of potency for affinity as α2C > α2B > α2A. nih.gov For comparative purposes, yohimbine, a known α2-adrenoceptor antagonist, exhibited Ki values of 3.0 nM for α2A, 2.0 nM for α2B, and 11.0 nM for α2C. nih.govnih.govdrugbank.com
| Receptor Subtype | This compound Ki (nM) | Yohimbine Ki (nM) |
|---|---|---|
| α2A-adrenoceptor | 2040 ± 40 | 3.0 |
| α2B-adrenoceptor | 285 ± 43 | 2.0 |
| α2C-adrenoceptor | 55 ± 8 | 11.0 |
In functional studies, this compound demonstrated dose-dependent antagonistic effects. In reserpine-pretreated pithed rats, this compound (3–30 mg/kg, i.v.) caused a dose-dependent rightward shift in the pressor dose-response curve induced by B-HT 920, an α2-adrenoceptor agonist. nih.govnih.govdrugbank.com The apparent pA2 value for this compound was 1.55, indicating a potency approximately 14 times less than that of yohimbine in this specific context. nih.govnih.govdrugbank.com Furthermore, this compound (1–100 µM) also induced a rightward shift in the concentration-response curve of clonidine (B47849), which inhibits tension developed by electrical stimulation of the rat vas deferens via peripheral presynaptic α2A/D-adrenoceptor action. nih.govnih.govdrugbank.com In this assay, this compound was approximately 155 times less potent than yohimbine. nih.govnih.govdrugbank.com Notably, this compound showed minimal to no effect on mydriasis induced by brimonidine, a central α2A/D-adrenoceptor stimulant, even at high doses (10 mg/kg i.v.), suggesting a preferential peripheral action compared to yohimbine, which inhibited mydriasis in a dose-dependent manner. nih.govnih.govdrugbank.com
Mechanisms Underlying Peripheral Vasodilatory Action
The vasodilatory action of this compound is primarily attributed to its specific interactions with adrenergic receptors in the peripheral vasculature.
This compound acts as an α2-adrenoceptor antagonist, with its vasodilatory effect largely mediated by the blockade of postsynaptic α2-adrenoceptors. physiology.orgnih.govnih.gov It preferentially exerts antagonistic actions on the α2B- and α2C-adrenoceptor subtypes. nih.govnih.gov The high affinity of this compound for the α2C-adrenoceptor subtype (Ki = 55 nM) is particularly significant. physiology.orgnih.govnih.govmedchemexpress.comdrugbank.com The presence of α2C-adrenoceptors in the vascular tissues of skeletal muscle, such as the rat hindlimb (musculus gastrocnemius), is substantial and is believed to account for the selective increase in femoral blood flow observed with this compound. nih.gov This blockade leads to vasodilation, contributing to increased blood flow in specific peripheral arterial beds. nih.govnih.govnih.govdrugbank.com
A notable characteristic of this compound is its hemodynamic specificity, primarily targeting peripheral arterial beds. At low doses, this compound selectively increases blood flow to the femoral arterial bed. nih.govnih.govdrugbank.com This effect is achieved with minimal impact on systemic blood pressure, heart rate, and blood flow to other major vascular beds, including coronary, carotid, vertebral, renal, and mesenteric arteries. nih.govnih.govdrugbank.com For instance, in isoflurane-anesthetized rats, this compound significantly augmented femoral blood flow by 44.7 ± 13.8%, whereas carotid blood flow showed only a marginal increase of 3.6 ± 5.5%. nih.gov This selective action underscores its potential as a targeted peripheral vasodilator. nih.govnih.gov
Cellular and Molecular Mechanisms Driven by Opc 28326
Angiogenic Pathway Activation
OPC-28326 is recognized for its potent angiogenic activity, a process involving the formation of new blood vessels from pre-existing ones. This pro-angiogenic effect is orchestrated through specific molecular pathways and leads to enhanced vascularization. physiology.orgresearchgate.netnih.govscience.gov
A central mechanism underlying the angiogenic effects of this compound involves the activation of the Akt/endothelial nitric oxide synthase (eNOS) pathway. physiology.orgresearchgate.netnih.govscience.gov Research indicates that this compound significantly induces the phosphorylation, and thereby activation, of both Akt and eNOS in human aortic endothelial cells (HAECs) in a dose-dependent manner. researchgate.netnih.govmedchemexpress.commedchemexpress.comscience.govglpbio.com This activation is specifically mediated via the phosphatidylinositol-3 kinase (PI3K)/Akt pathway, leading to the subsequent phosphorylation of eNOS. researchgate.netnih.govscience.gov The critical role of eNOS in this compound-induced angiogenesis is underscored by findings that the compound's ability to promote blood flow recovery and angiogenesis in ischemic hindlimb models is abolished in eNOS-deficient mice. researchgate.netnih.govscience.govmedchemexpress.com The nitric oxide (NO) produced by activated eNOS plays a vital role in endothelial cell function, including the inhibition of apoptosis and the promotion of cell migration, both of which are essential for new blood vessel formation. physiology.org
Table 1: Effect of this compound on Akt and eNOS Phosphorylation in HAECs
| Pathway Component | Effect of this compound | Mechanism | References |
| Akt | Increased phosphorylation (activation) | Dose-dependent induction via PI3K/Akt pathway | researchgate.netnih.govmedchemexpress.commedchemexpress.comscience.govglpbio.com |
| eNOS | Increased phosphorylation (activation) | Downstream of Akt activation; crucial for angiogenic effects | physiology.orgresearchgate.netnih.govscience.govmedchemexpress.commedchemexpress.comscience.govglpbio.com |
This compound directly influences endothelial cell behavior, promoting processes critical for forming new capillaries. Studies have shown that this compound enhances tube formation by human aortic endothelial cells (HAECs), a key step in in vitro angiogenesis assays that mimics capillary network formation. researchgate.netnih.govscience.govmedchemexpress.commedchemexpress.com Furthermore, in vivo studies using mouse hindlimb ischemia models have demonstrated that this compound significantly increases capillary density in ischemic muscle, as confirmed by anti-CD31 immunostaining. researchgate.netnih.govscience.govmedchemexpress.com This indicates its ability to stimulate the growth of new capillaries in compromised tissues. The compound also generally promotes endothelial cell proliferation, contributing to the increased cellularity required for new vessel growth. drugbank.compitt.edu
Beyond initiating capillary formation, this compound also supports the broader processes of microvessel growth and remodeling. Research indicates that this compound enhances the number of microvessels sprouting from aortic rings embedded in collagen gel, demonstrating its capacity to stimulate the outward growth of vessels from existing vascular structures. researchgate.netnih.govscience.govmedchemexpress.commedchemexpress.com In the context of post-myocardial infarction (MI) hearts, treatment with this compound has been observed to lead to an increased number of capillaries and small arteries within the infarcted area. physiology.orgresearchgate.net This angiogenic action is considered a significant contributor to the beneficial effects of this compound, as it can alleviate ischemia in the affected tissue, mimicking a "pharmacological late reperfusion" effect. physiology.org
Cellular Dynamics in Ischemic Tissues
In addition to its direct angiogenic effects, this compound plays a crucial role in modulating the cellular environment within ischemic tissues, particularly by influencing cell survival and proliferation. physiology.orgnih.govresearchgate.net
This compound significantly reduces cellular apoptosis, or programmed cell death, among granulation tissue cells in ischemic hearts. physiology.orgnih.govresearchgate.netresearchgate.net Evidence for this anti-apoptotic effect includes a notably smaller prevalence of TUNEL (terminal deoxynucleotidyl transferase-mediated in situ nick-end labeling) positivity in treated hearts compared to controls. physiology.orgresearchgate.net Furthermore, Western blot analysis revealed a diminished signal for cleaved (active) caspase-3, a key effector enzyme in the apoptotic pathway, in hearts treated with this compound. physiology.orgresearchgate.net This inhibition of apoptosis is vital for preserving the non-myocyte cell population within the infarct area, thereby contributing to improved tissue integrity and function. physiology.org
Table 2: Impact of this compound on Apoptosis in Granulation Tissue (5 days post-MI)
| Apoptosis Marker | Control Group (%) (Mean ± SE) | This compound Group (%) (Mean ± SE) | Significance (P-value) | References |
| TUNEL Positivity | 3.0 ± 0.3 | 2.1 ± 0.2 | < 0.05 | physiology.orgresearchgate.net |
| Cleaved Caspase-3 | Markedly higher levels | Significantly diminished levels | < 0.05 | physiology.orgresearchgate.net |
This compound actively promotes the proliferation of non-myocyte cell populations within the infarcted area. physiology.orgnih.govresearchgate.net Histological analyses have shown a greater abundance of non-myocyte components, including blood vessels and myofibroblasts, in the infarct scar of this compound-treated hearts. physiology.orgresearchgate.net Specifically, the compound significantly increases the proliferation of both myofibroblasts and vascular components, such as capillaries and small arteries, in the infarct area. physiology.orgresearchgate.netscience.gov This is further supported by the observation that Ki-67-positive proliferating cells, indicative of active cell division, are more abundant in the granulation tissue of this compound-treated mice. physiology.orgnih.govresearchgate.netresearchgate.net This enhanced proliferation, combined with the attenuation of apoptosis, leads to the formation of a thicker, cell-rich infarct scar. This alteration in tissue dynamics is hypothesized to reduce wall stress and mitigate adverse cardiac remodeling following myocardial infarction. physiology.orgnih.govresearchgate.net
Table 3: Impact of this compound on Cell Proliferation in Granulation Tissue (5 days post-MI)
| Proliferation Marker | Control Group (%) (Mean ± SE) | This compound Group (%) (Mean ± SE) | Significance (P-value) | References |
| Ki-67 Positivity | 9.6 ± 0.3 | 18.0 ± 0.5 | < 0.05 | physiology.orgresearchgate.net |
Mitigation of Tissue Hypoxia Markers
This compound has demonstrated a significant capacity to mitigate tissue hypoxia, particularly in models of ischemic injury such as myocardial infarction. This effect is a crucial aspect of its therapeutic potential, contributing to improved tissue viability and functional outcomes. The mitigation of hypoxia by this compound is achieved through a multifaceted approach involving enhanced angiogenesis, modulation of cellular dynamics, and its known vasodilatory properties.
Detailed Research Findings:
In a study investigating the effects of this compound on post-infarction cardiac remodeling, hypoxia within the infarct tissue of mice was assessed using pimonidazole (B1677889) staining (Hypoxyprobe staining). The results showed that hypoxia was markedly attenuated in the this compound-treated group compared to control mice. Visual assessment of the staining indicated a clearly weaker hypoxic signal in the infarct tissue of mice receiving this compound, suggesting a substantial reduction in tissue hypoxia. researchgate.netphysiology.orgnih.gov
This reduction in tissue hypoxia is intricately linked to the compound's ability to promote angiogenesis. This compound has been reported to exhibit angiogenic activity, enhancing blood flow recovery in ischemic leg models and increasing capillary density in ischemic muscle. researchgate.netjacc.orgmedchemexpress.com This angiogenic effect is mediated, in part, by the activation of endothelial nitric oxide synthase (eNOS) via the PI3K/Akt pathway. researchgate.netphysiology.orgmedchemexpress.com The formation of new blood vessels and increased capillary density directly contribute to improved oxygen delivery to the affected ischemic tissues, thereby alleviating hypoxic conditions. physiology.org
Furthermore, this compound influences the cellular dynamics within the injured tissue. It promotes an increase in the non-myocyte population in infarct tissue by stimulating cell proliferation and reducing apoptosis of granulation tissue cells. researchgate.netphysiology.orgnih.gov This leads to a thicker, cell-rich scar tissue, which is thought to reduce wall stress and mitigate adverse cardiac remodeling and dysfunction. researchgate.netphysiology.orgnih.gov The preservation of a robust cellular population and increased vascular components within the infarct area are critical for maintaining tissue integrity and facilitating oxygen diffusion. physiology.org
The observed effects of this compound, including the reduction of tissue hypoxia, bear a striking resemblance to the benefits seen with late reperfusion in myocardial infarction models. This similarity suggests that this compound may induce a form of "pharmacological late reperfusion," contributing to its protective effects against ischemic damage. physiology.org
As a selective peripheral vasodilator and an α2-adrenoceptor antagonist, with a notable affinity for the α2C-adrenoceptor subtype, this compound also directly contributes to improved tissue perfusion. researchgate.netphysiology.orgmedchemexpress.comdrugbank.comscience.gov By selectively increasing peripheral artery blood flow, it enhances the supply of oxygenated blood to ischemic areas, thereby directly addressing the underlying cause of hypoxia. drugbank.comscience.gov
Data Table:
While direct quantitative data for the extent of hypoxia mitigation (e.g., percentage reduction in hypoxic area) from pimonidazole staining was not explicitly provided in the search results, the significant impact on survival rates in myocardial infarction models, a downstream effect of improved tissue oxygenation and remodeling, can be presented.
| Group | Survival Rate (4 weeks post-MI) |
| Control | 44% |
| This compound | 83% |
Note: Data derived from a study on myocardial infarction in male C3H/He mice (n=18 per group). The difference in survival rate was statistically significant (P < 0.05). physiology.orgnih.gov
Preclinical Research and Disease Model Investigations of Opc 28326
In Vitro Pharmacodynamic Characterization
In vitro investigations have elucidated the molecular targets and cellular effects of OPC-28326, highlighting its receptor antagonism and influence on endothelial cell function.
This compound functions as an α2-adrenoceptor antagonist. wikipedia.orgucsd.edu Binding studies utilizing human recombinant receptors and rat kidney cortex revealed its affinities for the α2A-, α2B-, and α2C-adrenoceptor subtypes. This compound demonstrated the highest affinity for the α2C-adrenoceptor subtype, with a Ki value of 55 nM. Its affinities for α2A- and α2B-adrenoceptors were 2040 nM and 285 nM, respectively. ucsd.edufishersci.caguidetopharmacology.orgfishersci.co.uk
Functional assays further supported these findings. This compound induced a rightward shift in the concentration-response curve of clonidine (B47849), an α2A/D-adrenoceptor agonist, in rat vas deferens, with a pA2 value of 5.73. guidetopharmacology.org Similarly, it caused a dose-dependent rightward shift in the pressor dose-response curve elicited by B-HT 920, an α2-adrenoceptor agonist, in pithed rats. ucsd.eduguidetopharmacology.org No agonistic effect of this compound on any α2-adrenoceptor was detected. fishersci.co.uk These data collectively suggest that this compound preferentially exerts peripheral and postsynaptic antagonistic actions on the α2B- and α2C-adrenoceptor subtypes. guidetopharmacology.org
Table 1: In Vitro Receptor Binding Affinities of this compound
| Receptor Subtype | Ki (nM) |
| α2A-adrenoceptor | 2040 |
| α2B-adrenoceptor | 285 |
| α2C-adrenoceptor | 55 |
Beyond its adrenergic antagonism, this compound has been shown to possess angiogenic activity. In endothelial cell functionality assays, this compound enhanced endothelial tube formation and promoted microvessel growth. ucsd.edu Mechanistically, it induced the phosphorylation of endothelial nitric oxide synthase (eNOS) and Akt in Human Aortic Endothelial Cells (HAECs) in a dose-dependent manner, without altering the total levels of these proteins. ucsd.edu This angiogenic effect, mediated via the Akt/eNOS pathway, was also observed in previous studies involving ischemic leg models. wikipedia.orgwikipedia.orgucsd.edu
In Vivo Efficacy Studies in Cardiovascular Models
The therapeutic potential of this compound has been investigated in in vivo cardiovascular disease models, particularly focusing on its impact following myocardial infarction.
In studies using male C3H/He mice, myocardial infarction (MI) was induced to assess the efficacy of this compound. wikipedia.orgwikipedia.org Treatment with this compound, initiated after the onset of MI, significantly improved the survival rate of the mice, with 83% of the OPC-treated group surviving compared to 44% in the control group at four weeks post-infarction. wikipedia.orgwikipedia.orgfishersci.ca This treatment also effectively mitigated post-infarction cardiac remodeling and dysfunction. wikipedia.orgwikipedia.org
Histological analyses revealed that this compound attenuated hypoxia within the infarct tissue, as evidenced by pimonidazole (B1677889) staining. wikipedia.orgwikipedia.org Furthermore, the compound increased the non-myocyte population in the infarct tissue by promoting cell proliferation and reducing apoptosis. wikipedia.orgwikipedia.org Specifically, this compound treatment led to increased proliferation of both myofibroblasts and vascular components, including capillaries and small arteries, within the infarct area. wikipedia.org Apoptosis was significantly inhibited in the hearts of this compound-treated animals during the subacute stage (five days post-MI). wikipedia.org
Detailed measurements from studies at four weeks post-MI illustrate the extent of left ventricular remodeling mitigation by this compound. Hearts from this compound-treated mice exhibited substantially smaller LV cavities and thicker infarct segments compared to control mice. mims.com
Table 2: Impact of this compound on Cardiac Remodeling and Function (4 Weeks Post-MI)
| Parameter | Control Group (Mean ± SEM) | This compound Group (Mean ± SEM) |
| LV End-Diastolic Dimension (mm) | 4.7 ± 0.09 | 4.0 ± 0.10 |
| LV Fractional Shortening (%) | 13 ± 1.5 | 23 ± 1.2 |
| LV Wall Stress at Diastole (dyne/mm²) | 353 ± 53 | 176 ± 23 |
| Infarct Wall Thickness (mm) | 0.306 ± 0.019 | 0.440 ± 0.041 |
(Note: The tables above are presented in a structured text format. The term "interactive data tables" in the instructions refers to a functionality that cannot be directly generated in this text-based output.)
Myocardial Infarction Models
Impact on Post-Infarction Cardiac Remodeling and Function
Improvement of Cardiac Performance
In murine models of myocardial infarction (MI), this compound treatment has been shown to significantly mitigate post-infarction cardiac remodeling and dysfunction. physiology.orgnih.gov Studies conducted four weeks post-MI revealed that treatment with this compound led to improvements in several key structural and functional parameters of the left ventricle (LV). Compared to control MI mice, the OPC-treated group exhibited a reduction in LV cavity enlargement and enhanced cardiac function. physiology.org
Specific improvements observed include:
Reduced LV end-diastolic diameter. physiology.org
Increased LV percent fractional shortening. physiology.org
Decreased LV wall stress. physiology.org
Improved ±dP/dt, an indicator of myocardial contractility and relaxation. physiology.org
Furthermore, histological assessments indicated that infarct wall thickness was significantly greater in the OPC-treated group, attributed in part to an increased abundance of nonmyocyte components, including blood vessels and myofibroblasts. physiology.orgnih.gov The thickness of the ventricular septum (non-infarcted myocardium) was significantly smaller in the OPC-treated group compared to controls, suggesting a less developed compensatory hypertrophy of the left ventricle. physiology.org Additionally, the size of cardiomyocytes was significantly smaller, and fibrosis was significantly reduced in the infarcted, border, and non-infarcted areas of this compound-treated hearts, further supporting the mitigation of pathological cardiac remodeling. researchgate.net
Table 1: Effects of this compound on Cardiac Remodeling Parameters in Murine MI Models (4 Weeks Post-MI)
| Parameter | Control MI Mice | This compound Treated Mice | Significance (P-value) |
| LV End-Diastolic Diameter | Increased | Improved | Significant |
| LV Percent Fractional Shortening | Reduced | Improved | Significant |
| LV Wall Stress | Increased | Reduced | Significant |
| ±dP/dt | Decreased | Improved | Significant |
| Infarct Wall Thickness | - | Significantly Greater | Significant |
| Ventricular Septum Thickness (mm) | 0.996 ± 0.022 | 0.893 ± 0.012 | < 0.05 |
| Cardiomyocyte Transverse Diameter | - | Significantly Smaller | Significant |
| Fibrosis (Infarcted/Border/Non-infarcted Areas) | - | Significantly Less | Significant |
Survival Rate Enhancement
A notable finding from studies in myocardial infarction models is the enhancement of the survival rate. In male C3H/He mice subjected to myocardial infarction, the survival rate observed four weeks post-infarction was significantly higher in the group receiving this compound compared to the control group. physiology.orgnih.gov
Table 2: Survival Rate in Murine MI Models (4 Weeks Post-Infarction)
| Group | Number of Mice (n) | Survival Rate (%) | Significance (P-value) |
| Control | 18 | 44 | < 0.05 |
| This compound | 18 | 83 |
Angiogenesis in Ischemic Myocardium and Infarct Tissue Dynamics
This compound has demonstrated a significant role in promoting angiogenesis within ischemic myocardium and influencing infarct tissue dynamics. Histological examinations of infarct tissue revealed that this compound increased the nonmyocyte population, including blood vessels and myofibroblasts, contributing to a greater infarct wall thickness. physiology.orgnih.govresearchgate.net
The compound's effects on cellular dynamics within the granulation tissue of the infarct include:
Increased Proliferation: Five days post-infarction, Ki-67-positive proliferating cells were more abundant in the granulation tissue of the OPC-treated group. physiology.org
Reduced Apoptosis: Conversely, the prevalence of TUNEL-positive apoptotic cells was significantly smaller in the OPC group, suggesting that this compound treatment reduced cell death among granulation tissue cells. physiology.org
These cellular changes were accompanied by the activation of myocardial Akt and endothelial nitric oxide synthase (eNOS). physiology.orgnih.gov Furthermore, hypoxia within the infarct tissue, as assessed by pimonidazole staining, was markedly attenuated in the OPC-treated group. physiology.orgnih.govscience.gov The angiogenic action of this compound, which leads to an increased number of capillaries and small arteries in the post-infarction heart, is considered a crucial contributor to its beneficial effects on cardiac remodeling. physiology.org
Table 3: Cellular Dynamics in Granulation Tissue (5 Days Post-Infarction)
| Cell Marker | Control (%) | This compound (%) | Significance (P-value) |
| Ki-67 Positivity | 9.6 ± 0.3 | 18 ± 0.5 | < 0.05 |
| TUNEL Positivity | 3.0 ± 0.3 | 2.1 ± 0.2 | < 0.05 |
Comparison with Pharmacological Late Reperfusion Effects
This compound has been proposed to bring about a "pharmacological late reperfusion-like effect" in the infarcted heart. physiology.orgnih.gov Late reperfusion, which occurs beyond the time window for myocardial salvage, has been shown to reduce left ventricular remodeling and decrease mortality, forming the basis of the "open artery hypothesis." physiology.orgahajournals.org
Studies suggest a striking similarity between the effects and pathophysiological mechanisms of late reperfusion and this compound treatment. physiology.orgnih.gov Both late reperfusion and this compound administration contribute to the mitigation of chronic progressive heart failure in MI patients who may have missed the opportunity for coronary reperfusion during the acute stage. physiology.org The ability of this compound to increase the nonmyocyte population in infarct tissue by enhancing proliferation and reducing apoptosis, thereby altering tissue dynamics to reduce wall stress, aligns with the beneficial outcomes observed with late reperfusion. physiology.orgnih.gov
Ischemic Hindlimb Models
This compound has also been evaluated in ischemic hindlimb models to assess its capacity to augment blood flow recovery and promote angiogenesis.
Augmentation of Blood Flow Recovery
In murine hindlimb ischemia models, this compound significantly enhanced blood flow recovery to the ischemic leg. nih.govscience.govmedchemexpress.comresearchgate.net This augmentation of blood perfusion in ischemic tissue is considered particularly effective due to this compound's properties of vasodilatation and angiogenesis. physiology.org The angiogenic effects of this compound in ischemic leg models are mediated via the Akt/endothelial nitric oxide synthase (eNOS) pathway. physiology.orgnih.govresearchgate.net Crucially, this compound failed to promote blood flow recovery in ischemic hindlimbs of eNOS-deficient mice, indicating that its angiogenic action is associated with the activation of eNOS via the PI3K/Akt pathway. nih.govmedchemexpress.comresearchgate.net
Histological Assessment of Capillary Density
Histological assessments in ischemic hindlimb models have further supported the angiogenic activity of this compound. Anti-CD31 immunostaining revealed that this compound significantly increased capillary density in the ischemic muscle. nih.govscience.govresearchgate.net This increase in histologically detectable capillaries contributes to the improved blood flow recovery observed in these models. medchemexpress.com
eNOS-Dependent Mechanisms in Ischemia-Induced Angiogenesis
This compound has demonstrated a notable effect on ischemia-induced angiogenesis through mechanisms dependent on endothelial nitric oxide synthase (eNOS). In in vitro studies, this compound enhanced tube formation by human aortic endothelial cells (HAECs) and increased the number of microvessels sprouting from aortic rings embedded in collagen gel. science.govscience.gov This pro-angiogenic effect is linked to this compound's ability to significantly induce the phosphorylation of eNOS in HAECs, a process mediated via the phosphatidylinositol-3 kinase (PI3K/Akt) pathway. science.govscience.gov
Further investigations in a mouse hindlimb ischemia model have also evaluated the angiogenic effect of this compound. science.govscience.gov Endothelial nitric oxide synthase (eNOS) is recognized as a crucial downstream mediator for in vivo angiogenesis, and its activation or overexpression can accelerate neocapillary formation in response to tissue ischemia. nih.govnih.gov For example, overexpression of eNOS protein has been shown to markedly increase neocapillary formation following tissue ischemia. nih.gov Similarly, other compounds like metformin (B114582) have been observed to promote revascularization under ischemic conditions via an AMPK/eNOS-related mechanism. nii.ac.jp These findings collectively underscore the importance of eNOS in the angiogenic response to ischemia and highlight this compound's potential to modulate this pathway.
Comparative Preclinical Pharmacological Profiles
The pharmacological profile of this compound has been extensively characterized through comparative studies with reference alpha-2 adrenoceptor antagonists, assessing both its potency and selectivity across various adrenergic subtypes.
Comparative Potency with Reference Alpha-2 Adrenoceptor Antagonists
The antagonistic properties of this compound, a selective peripheral vasodilator, have been investigated in functional studies using rat tissues and binding studies focusing on α2-adrenoceptor subtypes. nih.govnih.gov
In a reserpine-pretreated pithed rat model, both this compound and yohimbine (B192690), a known α2-adrenoceptor antagonist, induced dose-dependent rightward shifts in the pressor dose-response curve elicited by B-HT 920, an α2-adrenoceptor agonist primarily stimulating the α2B-subtype. nih.govnih.gov Analysis of the apparent pA2 values indicated that the potency of this compound was approximately 14 times less than that of yohimbine in this specific peripheral postsynaptic α2-adrenoceptor model. nih.govnih.gov
Further studies involving the rat vas deferens, where clonidine inhibits tension via peripheral presynaptic α2A/D-adrenoceptor action, showed that both this compound and yohimbine caused rightward shifts in the clonidine concentration-response curve. nih.govnih.gov In this context, this compound was found to be about 155 times less potent than yohimbine in antagonizing the presynaptic α2-adrenoceptor action. nih.govnih.gov
Regarding central α2-adrenoceptor effects, this compound did not exhibit any influence on mydriasis induced by brimonidine (B1667796), which stimulates central α2A/D-adrenoceptors, even at high intravenous doses. nih.govnih.gov In contrast, yohimbine effectively inhibited this mydriasis in a dose-dependent manner, suggesting that this compound is at least 100 times less potent than yohimbine in terms of its central anti-mydriatic effect. nih.govnih.gov
| Compound | Model/Assay | Reference Compound | Potency Comparison (this compound vs. Reference) | Key Data (pA2 or relevant metric) |
|---|---|---|---|---|
| This compound | Peripheral Postsynaptic α2-adrenoceptor (B-HT 920 induced pressor response, pithed rat) | Yohimbine | ~14 times less potent | This compound apparent pA2: 1.55 mg kg-1; Yohimbine apparent pA2: 0.11 mg kg-1nih.govnih.gov |
| This compound | Peripheral Presynaptic α2-adrenoceptor (Clonidine inhibition of rat vas deferens) | Yohimbine | ~155 times less potent | This compound pA2: 5.73; Yohimbine pA2: 7.92 nih.govnih.gov |
| This compound | Central α2A/D-adrenoceptor (Brimonidine induced mydriasis, anesthetized rat) | Yohimbine | At least 100 times less potent | This compound: No effect at 10 mg kg-1 i.v. nih.govnih.gov |
Comparative Selectivity Across Adrenergic Subtypes
This compound exhibits a distinct selectivity profile across adrenergic receptor subtypes. Using human recombinant receptors and rat kidney cortex, this compound demonstrated varying affinities for α2A-, α2B-, and α2C-adrenoceptors, with Ki values of 2040 nM, 285 nM, and 55 nM, respectively. nih.govnih.gov This indicates a preferential binding to the α2C-adrenoceptor subtype. nih.govnih.govnih.gov
In comparison, yohimbine showed Ki values of 3.0 nM for α2A-, 2.0 nM for α2B-, and 11.0 nM for α2C-adrenoceptors, indicating a generally higher affinity across these subtypes than this compound. nih.govnih.gov
Further studies using Chinese hamster ovary (CHO) cell lines overexpressing rat α2D-, α2B-, or α2C-adrenoceptors corroborated this compound's selectivity. In radioligand binding assays, this compound dose-dependently competed with [3H]RX821002 binding, yielding calculated Ki values of 3840 ± 887 nM for α2D, 633 ± 46 nM for α2B, and 13.7 ± 1.9 nM for α2C-adrenoceptors. nih.gov A similar rank order of potency and affinity was observed when using epinephrine (B1671497) as an agonist in luciferase assays, and no agonistic effect of this compound was detected on any of the α2-adrenoceptors. nih.gov
This compound is recognized as a selective alpha-adrenergic antagonist with preferential binding to the α2C-adrenergic receptor subtype. nih.gov Its inhibitory action on alpha-2 adrenoceptors, particularly the α2C-subtype, leads to selective vasodilation of the femoral arterial bed, with minimal impact on systemic blood pressure, heart rate, or other major blood flows. drugbank.com The high expression of α2C-adrenoceptors in skeletal muscle tissues may explain this compound's selective effect in increasing femoral blood flow. nih.gov Some studies also suggest selectivity for α2B-adrenoceptors. drugbank.com
For context, other adrenergic modulators like brimonidine are highly selective α2-adrenergic receptor agonists, showing a 1000-fold greater selectivity for α2-adrenoceptors over α1-adrenoceptors. nih.gov Prazosin, on the other hand, is a non-selective inverse agonist of α1-adrenergic receptors, binding to α1A, α1B, and α1D subtypes with significantly lower affinity for α2-adrenergic receptors. wikipedia.org
| Compound | Adrenoceptor Subtype | Ki Value (nM) | Source |
|---|---|---|---|
| This compound | α2A | 2040 | Human recombinant receptor/rat kidney cortex nih.govnih.gov |
| α2B | 285 | Human recombinant receptor/rat kidney cortex nih.govnih.gov | |
| α2C | 55 | Human recombinant receptor/rat kidney cortex nih.govnih.gov | |
| Yohimbine | α2A | 3.0 | Human recombinant receptor/rat kidney cortex nih.govnih.gov |
| α2B | 2.0 | Human recombinant receptor/rat kidney cortex nih.govnih.gov | |
| α2C | 11.0 | Human recombinant receptor/rat kidney cortex nih.govnih.gov | |
| This compound | α2D | 3840 ± 887 | Rat α2-adrenoceptor (CHO cells) nih.gov |
| α2B | 633 ± 46 | Rat α2-adrenoceptor (CHO cells) nih.gov | |
| α2C | 13.7 ± 1.9 | Rat α2-adrenoceptor (CHO cells) nih.gov |
Clinical Research and Therapeutic Efficacy Evaluation of Opc 28326
Clinical Trial Methodologies and Outcomes in Vasospastic Conditions
Clinical research into OPC-28326 has employed rigorous methodologies to assess its efficacy in mitigating vasospastic episodes. Studies have primarily focused on its impact on digital ischemia, a common manifestation of Raynaud's phenomenon.
Randomized, Double-Blind, Placebo-Controlled Crossover Study Designs
A key study evaluating this compound was designed as a single-center, double-blind, placebo-controlled, randomized, 3-period crossover trial. nih.govresearchgate.netresearchgate.netcapes.gov.br This design allowed for each participant to receive both this compound (at different doses) and placebo, minimizing inter-individual variability and enhancing the statistical power of the findings. The study aimed to observe the compound's effect on skin temperature and digital blood flow following an acute cold challenge in patients diagnosed with Raynaud's phenomenon secondary to scleroderma. nih.govresearchgate.netresearchgate.net Out of 13 enrolled patients, 12 successfully completed the study. nih.gov
Primary and Secondary Endpoints in Digital Ischemia Studies
The efficacy of this compound in digital ischemia was assessed through specific primary and secondary endpoints, providing quantitative measures of its therapeutic impact.
The primary outcome measures in the crossover study were the time required for digital skin temperature to recover to 50% and 70% of the fall induced by a cold challenge from baseline. nih.govresearchgate.netresearchgate.net The results demonstrated a statistically significant improvement in temperature recovery with the higher dose of this compound. nih.govresearchgate.net
Table 1: Digital Skin Temperature Recovery After Cold Challenge
| Treatment Group | Mean Time to 50% Recovery (minutes) | P-value (vs. Placebo) | Mean Time to 70% Recovery (minutes) | P-value (vs. Placebo) |
| Placebo | 10.0 | - | 19.5 | - |
| This compound (10 mg) | 9.0 | 0.65 | 15.3 | 0.07 |
| This compound (40 mg) | 5.8 | 0.02 | 13.8 | 0.01 |
Data derived from a randomized, double-blind, placebo-controlled crossover study. nih.govresearchgate.net
As shown in Table 1, the mean time to achieve 50% and 70% recovery of the change in pre-challenge digital skin temperature was notably shorter after administration of the 40 mg dose of this compound compared to placebo. nih.govresearchgate.net While the 10 mg dose also tended to shorten recovery times, the difference against placebo was not statistically significant. nih.govresearchgate.net
In a larger clinical investigation involving 209 patients, this compound demonstrated an ability to decrease the frequency of Raynaud's attacks. portico.org This effect was observed specifically in patients suffering from secondary Raynaud's phenomenon when compared to placebo. portico.org However, the study indicated that other parameters, such as the severity or duration of Raynaud's attacks, were not significantly modified by the treatment. portico.org
Efficacy in Specific Patient Populations
This compound has shown particular efficacy in patients with Raynaud's phenomenon secondary to scleroderma (SSc). nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netcapes.gov.brscielo.brscielo.brportico.orgoup.comoup.com The compound's mechanism, as a selective α2C-adrenoceptor antagonist, is believed to contribute to improved digital perfusion during recovery from cold-induced vasospasm in this patient group. nih.govresearchgate.net The larger study further underscored this specificity, reporting a reduction in the frequency of Raynaud's attacks in individuals with secondary Raynaud's phenomenon, but not in those with the primary form of the condition. portico.org
Raynaud's Phenomenon Secondary to Systemic Sclerosis
Raynaud's phenomenon (RP) is characterized by episodic vasospasm of peripheral arterioles, often triggered by cold exposure or stress, leading to color changes in the digits. nih.govscielo.br Secondary RP, particularly when associated with systemic sclerosis (SSc), can lead to severe complications, including digital ischemic lesions. scielo.brportico.org
This compound has demonstrated efficacy in ameliorating cold-induced vasospasm in patients with Raynaud's phenomenon secondary to scleroderma. A single-center, double-blind, placebo-controlled, randomized, 3-period crossover study evaluated the effect of oral this compound (10 mg or 40 mg) on digital skin temperature and blood flow following an acute cold challenge. nih.gov
The study's primary outcome measures were the time required to recover 50% and 70% of the fall in baseline digital skin temperature induced by the cold challenge. Results indicated that the 40 mg dose of this compound significantly shortened these recovery times compared to placebo, suggesting an improvement in digital skin perfusion during recovery from cooling. nih.gov
Table 1: Digital Skin Temperature Recovery After Cold Challenge in SSc-RP Patients (Mean Recovery Times) nih.gov
| Treatment Group | 50% Recovery Time (minutes) | P-value vs. Placebo | 70% Recovery Time (minutes) | P-value vs. Placebo |
| Placebo | 10.0 | — | 19.5 | — |
| This compound 10 mg | 9.0 | 0.65 | 15.3 | 0.07 |
| This compound 40 mg | 5.8 | 0.02 | 13.8 | 0.01 |
These findings suggest that selective α2C-adrenergic receptor blockade by this compound improves digital skin perfusion in this patient population. nih.gov
Research has indicated a differential clinical response of this compound between primary and secondary forms of Raynaud's phenomenon. In a larger study involving 209 patients, this compound was found to decrease the frequency of Raynaud's attacks in individuals suffering from secondary Raynaud's phenomenon. portico.org However, the compound did not show a similar effect in patients with primary Raynaud's phenomenon. portico.org Other parameters, such as the severity or duration of attacks, were not observed to be modified by the treatment in this study. portico.org
Investigation in Peripheral Vascular Diseases
Beyond Raynaud's phenomenon, this compound has been investigated for its potential in treating peripheral vascular diseases (PVD). drugbank.combioworld.com PVD encompasses disorders characterized by obstructed blood flow to the extremities, often due to atherosclerosis. bioworld.com OPC-283326 is noted for its ability to selectively vasodilate the femoral arterial bed at low doses, with minimal impact on systemic blood pressure, heart rate, and blood flows to other major organs. drugbank.com This selective vasodilatory action is attributed to its inhibitory effect at alpha-2 adrenoceptors, particularly the α2C-adrenoceptor subtype. drugbank.com
Furthermore, preclinical investigations have shown that this compound augments ischemia-induced angiogenesis. nih.gov In studies, it enhanced tube formation by human aortic endothelial cells and increased the number of microvessels sprouting from aortic rings. nih.gov This angiogenic effect was linked to the marked induction of endothelial nitric oxide synthase (eNOS) phosphorylation via the phosphatidylinositol-3 kinase (PI3K)/Akt pathway. nih.gov In a mouse hindlimb ischemia model, this compound significantly enhanced blood flow recovery to the ischemic leg and increased capillary density in the ischemic muscle, an effect that was absent in eNOS-deficient mice. nih.gov These findings suggest a potential role for this compound in promoting angiogenesis for ischemic vascular diseases. nih.gov
Developmental Trajectory and Clinical Stage Progression
Progression Through Clinical Development Phases
This compound progressed through early clinical development phases. By 1999, it was undergoing Phase II clinical studies for indications including peripheral vascular disease and Raynaud's syndrome. bioworld.com The clinical trial for Raynaud's phenomenon secondary to scleroderma, which demonstrated its efficacy in improving digital perfusion, was designed as a single-center, double-blind, placebo-controlled, randomized, 3-period crossover study. nih.gov
Current Status and Discontinuation of Development
Future Directions and Advanced Research Perspectives for Opc 28326
Exploration of Additional Therapeutic Indications
The established efficacy of OPC-28326 in promoting angiogenesis and mitigating tissue remodeling in ischemic conditions suggests its potential utility beyond its current investigational uses in peripheral vascular diseases and Raynaud's syndrome. Future research could investigate its therapeutic indications in:
Other Ischemic Conditions : Given its ability to augment blood flow and promote angiogenesis, this compound could be explored for other forms of ischemic heart disease, such as chronic stable angina, or in the recovery phase following ischemic stroke, where neurovascular remodeling is crucial for functional recovery physiology.orgnih.gov.
Chronic Wound Healing : Conditions characterized by impaired vascularization and poor tissue repair, such as diabetic foot ulcers, pressure ulcers, or venous leg ulcers, could benefit from the pro-angiogenic and tissue-remodeling properties of this compound. Enhancing blood supply and cellular proliferation in these wounds could accelerate healing and reduce complications physiology.org.
Organ Transplantation : Research could focus on improving graft vascularization and reducing ischemia-reperfusion injury in transplanted organs, potentially leading to better long-term graft survival and function physiology.org.
Fibrotic Disorders : In diseases where excessive fibrosis leads to organ dysfunction, such as pulmonary fibrosis or liver cirrhosis, the tissue-remodeling capabilities of this compound, particularly its influence on cellular proliferation and apoptosis, might offer novel therapeutic strategies to modulate scar formation and promote more functional tissue regeneration physiology.orgnih.gov.
In-Depth Mechanistic Elucidation of Angiogenic Pathways
While the involvement of the Akt/eNOS pathway in this compound-induced angiogenesis is recognized, a more comprehensive understanding of its precise molecular mechanisms is essential for optimizing its therapeutic application physiology.orgmedchemexpress.comresearchgate.netnih.gov. Future studies should aim to:
Identify Upstream Regulators : Delve deeper into the specific upstream signals, receptors, or cellular events that trigger the activation of the Akt/eNOS pathway by this compound. This could involve exploring direct receptor interactions beyond α2-adrenoceptors or identifying novel signaling cascades.
Investigate Downstream Effectors and Cross-Talk : Uncover the full spectrum of downstream effectors influenced by the Akt/eNOS activation, including the regulation of various pro-angiogenic factors, matrix metalloproteinases, and cell adhesion molecules. Furthermore, understanding the cross-talk between the Akt/eNOS pathway and other growth factor signaling pathways (e.g., VEGF, FGF) could reveal synergistic mechanisms dovepress.com.
Role of α2-Adrenoceptor Antagonism in Angiogenesis : Mechanistically clarify how the α2-adrenoceptor antagonism of this compound contributes to or modulates its angiogenic effects. This could involve investigating whether the antagonism primarily acts by increasing local blood flow, thereby creating a pro-angiogenic environment, or if there are direct cellular signaling effects on endothelial cells or pericytes mediated by α2-adrenoceptor blockade physiology.orgdrugbank.commedchemexpress.comnih.gov.
Cell-Specific Responses : Characterize the differential molecular responses of various cell types involved in angiogenesis (e.g., endothelial cells, pericytes, smooth muscle cells) to this compound treatment, providing insights into its multifaceted effects on vascular network formation and maturation.
Strategies for Enhancing Tissue Remodeling Efficacy
The ability of this compound to positively influence tissue remodeling, particularly in post-infarction cardiac tissue, presents an opportunity for developing advanced strategies to enhance its efficacy physiology.orgnih.govresearchgate.net. Future research could focus on:
Combination Therapies : Explore synergistic effects of this compound when combined with other therapeutic agents, such as anti-fibrotic drugs, growth factors, or stem cell-based therapies, to achieve more comprehensive and effective tissue repair and regeneration.
Targeted Delivery Systems : Develop advanced drug delivery systems, such as nanoparticles or localized release formulations, to enhance the concentration of this compound at specific sites of injury or ischemia. This could maximize its therapeutic impact while potentially minimizing systemic exposure physiology.org.
Optimized Timing and Duration of Intervention : Conduct studies to determine the optimal timing of this compound administration relative to the onset of tissue injury or disease progression, as well as the ideal duration of treatment, to achieve the most favorable long-term remodeling outcomes.
Biomarker Identification for Remodeling : Identify and validate specific biomarkers that can predict patient response to this compound treatment for tissue remodeling, enabling personalized medicine approaches and facilitating clinical trial design.
Long-Term Outcomes Research and Post-Clinical Assessment
Extended Clinical Trials : Conducting longer-duration clinical trials to assess the sustained efficacy of this compound in preventing disease progression, reducing recurrence rates, and improving long-term functional outcomes in chronic conditions like peripheral artery disease or Raynaud's phenomenon drugbank.comdrugbank.com.
Real-World Data Collection : Establishing post-marketing surveillance programs and patient registries to collect real-world data on diverse patient populations, treatment patterns, and long-term outcomes, providing valuable insights into its effectiveness and safety in routine clinical practice.
Economic Impact and Healthcare Utilization : Assessing the long-term economic impact of this compound treatment, including its effects on healthcare resource utilization, hospitalizations, and the need for other interventions.
Design of Next-Generation Compounds Based on this compound Framework
The structural framework of this compound provides a valuable starting point for the rational design of next-generation compounds with enhanced pharmacological properties. Future medicinal chemistry efforts will focus on:
Structure-Activity Relationship (SAR) Elucidation : Comprehensive SAR studies are crucial to precisely identify the key pharmacophores responsible for its selective α2-adrenoceptor antagonism and its distinct angiogenic activity. This knowledge will guide targeted modifications nih.gov.
Optimized Potency and Selectivity : Designing analogs with improved potency for desired targets (e.g., specific α2-adrenoceptor subtypes if further selectivity is deemed beneficial for particular indications) and enhanced selectivity over potential off-targets to widen the therapeutic window.
Improved Pharmacokinetic and Pharmacodynamic Profiles : Developing derivatives with optimized pharmacokinetic properties, such as improved oral bioavailability, longer half-life, or reduced metabolic susceptibility, to allow for more convenient dosing regimens and sustained therapeutic effects.
Multi-Targeted Agents : Exploring the synthesis of hybrid compounds that combine the beneficial properties of this compound with other relevant pharmacological targets to address complex pathophysiological pathways in ischemic or remodeling diseases.
Q & A
Basic Research Questions
Q. What experimental models and methodologies are commonly used to assess OPC-28326's α2-adrenoceptor subtype selectivity?
- Methodological Answer: this compound's receptor selectivity is evaluated using a combination of radioligand binding assays and functional antagonism studies . For binding affinity, membrane preparations from transfected cells expressing α2A-, α2B-, or α2C-adrenoceptors are incubated with this compound and competitive ligands (e.g., [³H]RX821002). Ki values are calculated to rank subtype affinity (e.g., α2C > α2B > α2A with Ki values of 55 nM, 285 nM, and 2040 nM, respectively) . Functional studies include isolated tissue assays (e.g., rat vas deferens for α2A-adrenoceptor presynaptic activity) and in vivo models (e.g., B-HT 920-induced pressor responses in rats for α2B-adrenoceptor antagonism). Schild analysis with pA2 values and confidence intervals ensures competitive antagonism is confirmed .
Q. How can researchers mitigate contamination risks in this compound experiments due to compound adsorption?
- Methodological Answer: At concentrations >10 nM, this compound adheres to glassware and epoxy resin in experimental setups, skewing dose-response data. To prevent carryover, post-experiment protocols require thorough rinsing of tissue baths and electrodes with 0.1 M HCl followed by detergent (e.g., 1% Tween-80). Validation includes testing Krebs solution purity via HPLC or spectrophotometry before reuse .
Q. What statistical approaches are recommended for analyzing this compound's dose-response relationships?
- Methodological Answer: Schild regression analysis is critical for determining antagonistic potency (pA2 values) and confirming competitive mechanisms (slopes ≈1). For binding data, nonlinear regression models calculate IC50 and Ki values with 95% confidence intervals. In vivo studies (e.g., pupil diameter changes in rats) use ANOVA to compare treatment groups, followed by post-hoc tests like Tukey’s for dose-dependent effects .
Advanced Research Questions
Q. How can contradictory findings between this compound's binding affinity and functional antagonism be resolved?
- Methodological Answer: Discrepancies arise when this compound's Ki values (e.g., 55 nM for α2C) do not align with functional potency (e.g., 155x weaker than yohimbine in vas deferens assays). To address this, researchers should:
- Compare tissue-specific receptor density (e.g., α2A-adrenoceptor prevalence in vas deferens).
- Account for pharmacokinetic factors (e.g., protein binding, tissue penetration) via ex vivo metabolite profiling.
- Use genetically modified models (e.g., α2C-knockout mice) to isolate subtype contributions .
Q. What structural determinants explain this compound's α2C-adrenoceptor selectivity over α2A subtypes?
- Methodological Answer: Molecular docking and mutagenesis studies reveal that α2C selectivity is mediated by a hydrogen bond-salt bridge network (D206ECL2-R409ECL3-Y4056.58) in the receptor’s extracellular loop. In contrast, α2A’s binding pocket is obstructed by a Y98ECL1-R187ECL2-E189ECL2-R4057.32 network, sterically hindering this compound. Validating this involves creating α2A/α2C chimeric receptors and testing ligand responses in transfected cell lines .
Q. How should researchers reconcile in vitro endothelial tube formation data with in vivo vascular effects of this compound?
- Methodological Answer: While this compound enhances endothelial tube formation in vitro (via eNOS/Akt phosphorylation), its in vivo vasodilation depends on α2B-adrenoceptor antagonism. To bridge these findings:
- Perform conditional knockout models (e.g., eNOS−/− mice) to confirm pathway dependency.
- Use multiplex assays (e.g., ELISA for VEGF, NO metabolites) in ischemic hindlimb models to correlate microvessel growth with receptor activity .
Q. What experimental designs differentiate presynaptic vs. postsynaptic α2-adrenoceptor effects of this compound?
- Methodological Answer:
- Presynaptic activity : Use low-frequency electrical stimulation (0.1 Hz) in rat vas deferens to isolate non-adrenergic contractions. Pretreatment with α1-blockers (prazosin) and norepinephrine uptake inhibitors (desipramine) eliminates confounding postsynaptic signals .
- Postsynaptic activity : Measure B-HT 920-induced blood pressure rises in rats. This compound’s dose-dependent rightward shift in pressor curves confirms α2B-adrenoceptor antagonism .
Data Interpretation and Validation
Q. How can researchers validate this compound's lack of central α2-adrenoceptor activity?
- Methodological Answer: Central effects are assessed via pupil dilation assays in anesthetized rats. Brimonidine (α2A agonist) induces miosis, which yohimbine reverses dose-dependently. This compound’s inactivity here (even at 10 mg/kg, i.v.) confirms peripheral selectivity. Concurrent CSF sampling for drug concentration verifies blood-brain barrier exclusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
